6-(Trifluoromethyl)isoquinolin-5-ol
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Overview
Description
6-(Trifluoromethyl)isoquinolin-5-ol is a fluorinated isoquinoline derivative. Isoquinolines are a class of heterocyclic aromatic organic compounds that contain a nitrogen atom in the ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(trifluoromethyl)isoquinolin-5-ol typically involves the introduction of a trifluoromethyl group onto the isoquinoline ring. One common method is the cyclization of a precursor bearing a pre-fluorinated benzene ring. This can be achieved through various synthetic routes, including:
Direct Introduction of Fluorine: This method involves the direct introduction of a fluorine or trifluoromethyl group onto the isoquinoline ring using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Cyclization of Precursor Compounds: This approach involves the cyclization of a precursor compound that already contains a pre-fluorinated benzene ring.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that are cost-effective and environmentally friendly. One such method involves the use of metal catalysts or catalyst-free processes in water, which can minimize the formation of harmful by-products and improve the overall yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)isoquinolin-5-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
6-(Trifluoromethyl)isoquinolin-5-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)isoquinolin-5-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1-(Trifluoromethyl)isoquinoline: Another fluorinated isoquinoline with similar properties.
4-(Trifluoromethyl)isoquinoline: Differing in the position of the trifluoromethyl group on the isoquinoline ring.
Fluorinated Isoquinolines: A broader class of compounds that include various fluorinated derivatives of isoquinoline.
Uniqueness
6-(Trifluoromethyl)isoquinolin-5-ol is unique due to the specific position of the trifluoromethyl group and the hydroxyl group on the isoquinoline ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
6-(trifluoromethyl)isoquinolin-5-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)8-2-1-6-5-14-4-3-7(6)9(8)15/h1-5,15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTKZSHKKRNAFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=NC=C2)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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